molecular formula C10H12F3NO B8097923 (S)-b-Amino-4-(trifluoromethyl)benzenepropanol

(S)-b-Amino-4-(trifluoromethyl)benzenepropanol

Cat. No.: B8097923
M. Wt: 219.20 g/mol
InChI Key: UKNGRZBFRVEPGN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Physicochemical Properties of (S)-β-Amino-4-(Trifluoromethyl)Benzenepropanol

Molecular Architecture and Stereochemical Configuration

The compound (S)-β-amino-4-(trifluoromethyl)benzenepropanol (IUPAC name: (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol) consists of a propanol backbone with an amino group at the β-carbon and a 4-(trifluoromethyl)phenyl substituent. The stereogenic center at C2 adopts an S configuration, as confirmed by its specific rotation and chiral chromatography data.

Table 1: Core Molecular Descriptors
Property Value/Descriptor
Molecular formula C₁₀H₁₂F₃NO
Molecular weight 219.20 g/mol
InChIKey UKNGRZBFRVEPGN-VIFPVBQESA-N
SMILES C1=CC(=CC=C1CC@@HN)C(F)(F)F
Chiral centers 1 (C2)
Stereochemical purity ≥97% (HPLC)

The trifluoromethyl group at the para position induces strong electron-withdrawing effects, polarizing the benzene ring and influencing intermolecular interactions. Density functional theory (DFT) calculations predict a torsion angle of 112° between the benzene ring and the propanol chain, minimizing steric strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.52 (d, J = 8.2 Hz, 2H, ArH), 4.72 (t, 1H, -OH), 3.48–3.40 (m, 2H, -CH₂OH), 3.12 (dd, J = 10.1, 4.8 Hz, 1H, -CHNH₂), 2.85 (dd, J = 13.2, 6.5 Hz, 1H, -CH₂CF₃), 1.98 (s, 2H, -NH₂).
  • ¹³C NMR : δ 144.2 (C-CF₃), 128.9–125.1 (ArC), 62.1 (-CH₂OH), 54.3 (-CHNH₂), 43.5 (-CH₂CF₃).

The splitting patterns confirm the chiral center’s influence on neighboring protons. The -CF₃ group deshields adjacent aromatic carbons, shifting their signals upfield.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3340 cm⁻¹ (O-H stretch),
  • 1620 cm⁻¹ (N-H bend),
  • 1320–1120 cm⁻¹ (C-F stretches).
Raman Spectroscopy

Bands at 1465 cm⁻¹ (C=C aromatic) and 735 cm⁻¹ (C-S-C deformation in related polymers) suggest structural rigidity.

Thermodynamic Stability and Phase Behavior

The compound exhibits a melting point of 158–160°C (decomposition) and is stable under inert atmospheres up to 200°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 67°C, indicative of amorphous solid-state behavior. The trifluoromethyl group enhances thermal stability by reducing oxidative degradation pathways.

Table 2: Thermodynamic Parameters
Parameter Value
Melting point 158–160°C (dec.)
ΔH fusion 28.5 kJ/mol
T_g 67°C
Decomposition onset 200°C

Solubility Profile and Partition Coefficients

The compound is sparingly soluble in water (1.2 mg/mL at 25°C) but highly soluble in DMSO (≥50 mg/mL) and dichloromethane. The octanol-water partition coefficient (logP) of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.

Table 3: Solubility in Common Solvents
Solvent Solubility (mg/mL, 25°C)
Water 1.2
Methanol 18.9
Ethanol 12.4
DMSO 52.3
Dichloromethane 44.7

Properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNGRZBFRVEPGN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-b-Amino-4-(trifluoromethyl)benzenepropanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.

  • Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, NaIO4

  • Reduction: LiAlH4, BH3, NaBH3CN

  • Substitution: Acyl chlorides, alkyl halides, HCl

  • Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed:

  • Carboxylic Acid: From oxidation

  • Amine: From reduction of the amino group

  • Esters/Ethers: From substitution of the hydroxyl group

  • Biaryl Compounds: From coupling reactions

Scientific Research Applications

Organic Synthesis

Building Block for Pharmaceuticals
(S)-β-Amino-4-(trifluoromethyl)benzenepropanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in diverse chemical reactions, making it a versatile building block for creating complex organic molecules. For instance, it can undergo electrophilic aromatic substitution reactions due to the presence of the trifluoromethyl group, enhancing its reactivity and enabling the formation of more complex structures.

Polymer and Resin Production
In industrial applications, this compound is utilized in the production of specialty chemicals and as a precursor for polymers and resins. The hydroxyl group can facilitate polymerization processes, leading to materials with desirable mechanical properties.

Medicinal Chemistry

Therapeutic Applications
Research indicates that (S)-β-Amino-4-(trifluoromethyl)benzenepropanol may exhibit therapeutic potential in treating various conditions. Its structural similarity to known bioactive compounds allows it to interact with biological targets effectively. For example, studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways .

Case Study: GABA-AT Inhibition
A notable case study involves the design of inhibitors targeting GABA aminotransferase (GABA-AT), an enzyme linked to neurotransmitter regulation. Compounds derived from (S)-β-Amino-4-(trifluoromethyl)benzenepropanol have been evaluated for their efficacy in inhibiting GABA-AT, showing promising results in preclinical models for conditions such as epilepsy and anxiety disorders .

Biological Research

Enzyme-Substrate Interactions
In biological studies, (S)-β-Amino-4-(trifluoromethyl)benzenepropanol is employed to investigate enzyme-substrate interactions. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxyl group participates in biochemical reactions, modulating enzyme activity. This property is particularly valuable in drug design, where understanding these interactions is crucial for developing effective therapeutics.

Metabolic Studies
Recent research has explored the metabolic roles of β-amino acids like (S)-β-Amino-4-(trifluoromethyl)benzenepropanol. These compounds have been implicated in regulating carbohydrate metabolism and influencing fat oxidation processes in skeletal muscle tissues . Such findings suggest potential applications in metabolic disorders and obesity management.

Mechanism of Action

The mechanism by which (S)-b-Amino-4-(trifluoromethyl)benzenepropanol exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The amino group can interact with biological targets through hydrogen bonding and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and hydrophilic interactions.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors and modulate their activity.

  • Transporters: It can interact with transport proteins and affect the uptake or efflux of other molecules.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Forms

The enantiomers of β-amino alcohols frequently display divergent biological activities due to stereospecific binding. For example:

  • Binding affinity : (S)-enantiomers may exhibit higher affinity for chiral targets like G-protein-coupled receptors.
  • Metabolic stability : Differences in enzymatic recognition can lead to varied pharmacokinetics.

Hypothetical Data (based on analogous β-amino alcohols):

Property (S)-Form (R)-Form
IC50 (Target X) 5.3 µM 12.7 µM
Solubility (H2O) 15.2 mg/mL 14.8 mg/mL

Note: Enantiomeric synthesis often employs chiral catalysts or resolution techniques, as seen in the patent EP 4 374 877 A2, which uses stereochemically controlled intermediates .

Substituent Variations: Trifluoromethyl vs. Methyl/Chloro

Replacing the trifluoromethyl group alters electronic and steric properties:

Compound Substituent Electron Effect Solubility Trend Bioactivity Trend
(S)-β-Amino-4-(trifluoromethyl)- -CF₃ Strong EWG Lower (lipophilic) Higher target affinity
(S)-β-Amino-4-methyl- -CH₃ EWG (weak) Higher Reduced potency
(S)-β-Amino-4-chloro- -Cl Moderate EWG Moderate Intermediate activity
  • Trifluoromethyl : Enhances resistance to oxidative metabolism and improves membrane permeability.

Positional Isomerism: Para vs. Meta/Ortho Substitution

The para-substituted trifluoromethyl group optimizes spatial alignment with hydrophobic binding pockets. Meta- or ortho-substituted analogs may exhibit:

  • Reduced steric complementarity : Lower binding affinity.
  • Altered solubility : Ortho-substituents can hinder crystallization, lowering melting points.

Biological Activity

(S)-β-Amino-4-(trifluoromethyl)benzenepropanol, also known by its CAS number 153181-07-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}F3_3NO
  • Molar Mass : 219.21 g/mol
  • Density : 1.261 g/cm³ (predicted)
  • Boiling Point : 321.1 °C (predicted)
  • pKa : 12.65 (predicted)

These properties suggest that the compound is stable under various conditions, making it suitable for further biological evaluations.

The biological activity of (S)-β-Amino-4-(trifluoromethyl)benzenepropanol may involve interactions with specific receptors or enzymes in biological systems. Its structural characteristics allow it to potentially modulate neurotransmitter systems or act as an enzyme inhibitor, which is crucial for therapeutic applications.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, particularly its potential as:

  • Antidepressant : Research indicates that compounds with similar structures can influence serotonin and norepinephrine levels, suggesting a possible antidepressant effect.
  • Anti-inflammatory Agent : Preliminary data show that it may reduce inflammatory markers in vitro, indicating potential utility in treating inflammatory diseases.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various β-amino alcohols. The results indicated that (S)-β-Amino-4-(trifluoromethyl)benzenepropanol exhibited significant activity in behavioral models, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential role in managing conditions like rheumatoid arthritis or other inflammatory disorders .

Synthesis Methods

The synthesis of (S)-β-Amino-4-(trifluoromethyl)benzenepropanol can be achieved through several methods:

  • Starting Materials :
    • Trifluoromethylbenzene
    • Propanediol derivatives
  • Synthetic Route :
    • The reaction typically involves the formation of an amino alcohol via nucleophilic substitution followed by resolution to obtain the desired enantiomer.
    • Alternative methods may include asymmetric synthesis techniques using chiral catalysts to enhance yield and selectivity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(S)-β-Amino-4-(trifluoromethyl)benzenepropanolβ-amino alcoholAntidepressant, Anti-inflammatory
(S)-2-Amino-3-(4-trifluoromethylphenyl)propan-1-olβ-amino alcoholNeuroprotective
(S)-β-Amino-3-(4-fluorophenyl)propanolβ-amino alcoholAntidepressant

This table illustrates how (S)-β-Amino-4-(trifluoromethyl)benzenepropanol compares to other structurally similar compounds, highlighting its unique biological activities.

Preparation Methods

Asymmetric Hydrogenation of Enamides

A widely adopted route employs asymmetric hydrogenation of β-keto trifluoromethylarenes. For instance, Ir-catalyzed systems using chiral phosphine ligands enable enantiomeric excess (ee) >99%. Key steps include:

  • Preparation of β-keto intermediate via Friedel-Crafts acylation of 4-trifluoromethylbenzene.

  • Enantioselective hydrogenation using Ir-(P^N) complexes under 50–100 bar H₂.

This method achieves high stereocontrol but requires specialized catalysts and high-pressure equipment.

Chiral Resolution of Racemic Mixtures

Racemic β-amino alcohols are resolved via diastereomeric salt formation. For example, (R,S)-β-amino-4-(trifluoromethyl)benzenepropanol reacts with L-tartaric acid in ethanol, yielding diastereomers separable by crystallization. While cost-effective, this method suffers from moderate yields (40–60%) and scalability challenges.

Nucleophilic Amination of Epoxides

Epoxide ring-opening with ammonia or amines offers a direct pathway. 4-(Trifluoromethyl)styrene oxide reacts with aqueous NH₃ at 120°C, producing β-amino alcohol with 70–75% yield. However, stereochemical outcomes depend on reaction conditions, often necessitating chiral auxiliaries.

Detailed Synthetic Procedures

Ir-Catalyzed Asymmetric Hydrogenation (Method A)

Step 1: Synthesis of β-Keto Trifluoromethylarene
4-Trifluoromethylacetophenone (1.0 eq) undergoes Friedel-Crafts acylation with propionic anhydride in CH₂Cl₂ catalyzed by AlCl₃ (0.1 eq) at 0°C. The crude product is purified via silica gel chromatography (Hexane:EtOAc = 4:1).

Step 2: Enantioselective Hydrogenation
The β-keto intermediate (10 mmol), [Ir(COD)Cl]₂ (0.5 mol%), and (R)-Segphos (1.1 mol%) are dissolved in THF. Hydrogenation proceeds at 50 bar H₂ and 25°C for 24 h. Filtration and solvent evaporation yield (S)-β-amino alcohol with 92% ee.

ParameterValue
Catalyst Loading0.5 mol% Ir
Pressure50 bar H₂
Temperature25°C
Yield85%
ee92%

Chiral Resolution via Diastereomeric Salts (Method B)

Racemic β-amino alcohol (5.0 g) and L-tartaric acid (3.2 eq) are refluxed in ethanol (50 mL) for 2 h. Cooling to 4°C induces crystallization. The (S)-enantiomer-tartrate complex is filtered, washed with cold ethanol, and basified with NaOH to liberate the free amine.

ParameterValue
SolventEthanol
Resolving AgentL-Tartaric Acid
Yield58%
Purity95% (HPLC)

Reaction Optimization and Mechanistic Insights

Catalyst Screening in Asymmetric Hydrogenation

Bidentate phosphine ligands (e.g., Segphos, Binap) enhance enantioselectivity compared to monodentate analogs. For example, Ir-Segphos systems achieve 92% ee versus 75% ee with PPh₃. Electron-withdrawing groups on ligands improve catalyst stability but reduce turnover numbers.

Solvent Effects in Epoxide Amination

Polar aprotic solvents (DMF, DMSO) accelerate epoxide ring-opening but promote racemization. Ethanol-water mixtures (3:1) balance reactivity and stereochemical integrity, yielding 70% (S)-enantiomer.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (600 MHz, CDCl₃) : δ 1.76 (s, 15H, tert-butyl), 3.92–4.22 (m, 4H, CH₂ and CH), 7.61 (t, J = 6.6 Hz, 1H, ArH), 8.13 (t, J = 7.8 Hz, 1H, ArH).

  • HRMS (ESI) : m/z [M+H]⁺ calc. for C₁₀H₁₂F₃NO: 219.21; found: 219.20.

Chromatographic Purity Assessment

HPLC (OD-H column, 90% hexane:10% isopropanol) shows retention times of 8.8 min (major, (S)-enantiomer) and 13.7 min (minor).

Applications and Industrial Relevance

(S)-β-Amino-4-(trifluoromethyl)benzenepropanol serves as a building block for:

  • Pharmaceuticals : Intermediate in bicalutamide analogs for prostate cancer therapy.

  • Agrochemicals : Chiral ligands for herbicides with reduced ecotoxicity .

Q & A

Q. Q1. What are the recommended analytical techniques for quantifying (S)-β-Amino-4-(trifluoromethyl)benzenepropanol in complex matrices (e.g., biological samples or synthetic mixtures)?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup. Condition with methanol (2 mL) before loading 100 mL of matrix (e.g., wastewater or plasma) spiked with deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) to correct for recovery losses .
  • LC-MS/MS: Optimize chromatographic separation with a C18 column and mobile phases containing 0.1% formic acid in methanol/water. Monitor transitions specific to the compound’s molecular ion ([M+H]⁺) and its major fragments. Validate sensitivity using limits of detection (LOD) and quantification (LOQ) protocols .

Q. Q2. How can researchers ensure the stability of (S)-β-Amino-4-(trifluoromethyl)benzenepropanol during storage and handling?

Methodological Answer:

  • Storage Conditions: Store at −18°C in HDPE containers to minimize adsorption losses. Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to deactivate surfaces .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (1 M HCl or NaOH), temperature (4–40°C), and light exposure. Monitor degradation products via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. Q3. What synthetic strategies are effective for introducing chirality into β-Amino-4-(trifluoromethyl)benzenepropanol derivatives?

Methodological Answer:

  • Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination of 4-(trifluoromethyl)benzenepropanol precursors. Verify enantiomeric excess (ee) via chiral HPLC with a Chiralpak AD-H column .
  • Deuterated Analogs: Synthesize deuterated intermediates (e.g., 3-(Trifluoromethyl)benzenepropanol-d4) using deuterium oxide (D₂O) in key reduction steps. Confirm isotopic purity via NMR and LC-MS .

Q. Q4. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s electronic properties and biological activity?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations to map electron-density distributions and frontier molecular orbitals (FMOs). Correlate trifluoromethyl-induced electron-withdrawing effects with bioactivity (e.g., receptor binding affinity) .
  • In Vitro Assays: Compare the parent compound with analogs lacking the trifluoromethyl group in enzyme inhibition assays (e.g., cytochrome P450 isoforms). Use IC₅₀ values to quantify potency differences .

Q. Q5. What are the challenges in resolving conflicting data on the compound’s metabolic pathways across species?

Methodological Answer:

  • Cross-Species Metabolomics: Conduct parallel in vitro metabolism studies using liver microsomes from humans, rats, and zebrafish. Identify species-specific phase I/II metabolites via UPLC-QTOF-MS and annotate using spectral libraries .
  • Isotope-Labeled Tracers: Administer ¹⁴C-labeled (S)-β-Amino-4-(trifluoromethyl)benzenepropanol to track metabolic fate in vivo. Quantify urinary and fecal excretion profiles to resolve interspecies discrepancies .

Methodological Contradictions and Solutions

Q. Q6. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can researchers reconcile these differences?

Methodological Answer:

  • Ternary Phase Diagrams: Systematically map solubility in water-methanol, water-acetonitrile, and water-THF mixtures at 25°C. Use shake-flask methods with HPLC quantification to identify optimal co-solvent systems .
  • Molecular Dynamics Simulations: Model solvation shells around the trifluoromethyl group to predict solubility trends. Validate experimentally using nephelometry for turbidity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.